

3-Chloro-5-nitropyridine CAS number 22353-33-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Chloro-5-nitropyridine**

Cat. No.: **B1586119**

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-5-nitropyridine** (CAS No. 22353-33-9)

Introduction and Strategic Importance

3-Chloro-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.^[1] Identified by its CAS number 22353-33-9, this pale yellow solid serves as a versatile and valuable building block for the synthesis of more complex molecular architectures.^[1] Its strategic importance stems from the unique electronic properties conferred by its substituents: an electron-withdrawing nitro group and a halogen atom on a pyridine core. This arrangement activates the molecule for a variety of chemical transformations, making it a key intermediate in the development of novel therapeutic agents and other fine chemicals.^{[2][3]} This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications for professionals in research and development.

Physicochemical and Structural Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in synthesis. **3-Chloro-5-nitropyridine** is a solid at room temperature with a distinct melting point, indicating its purity.^{[1][4]}

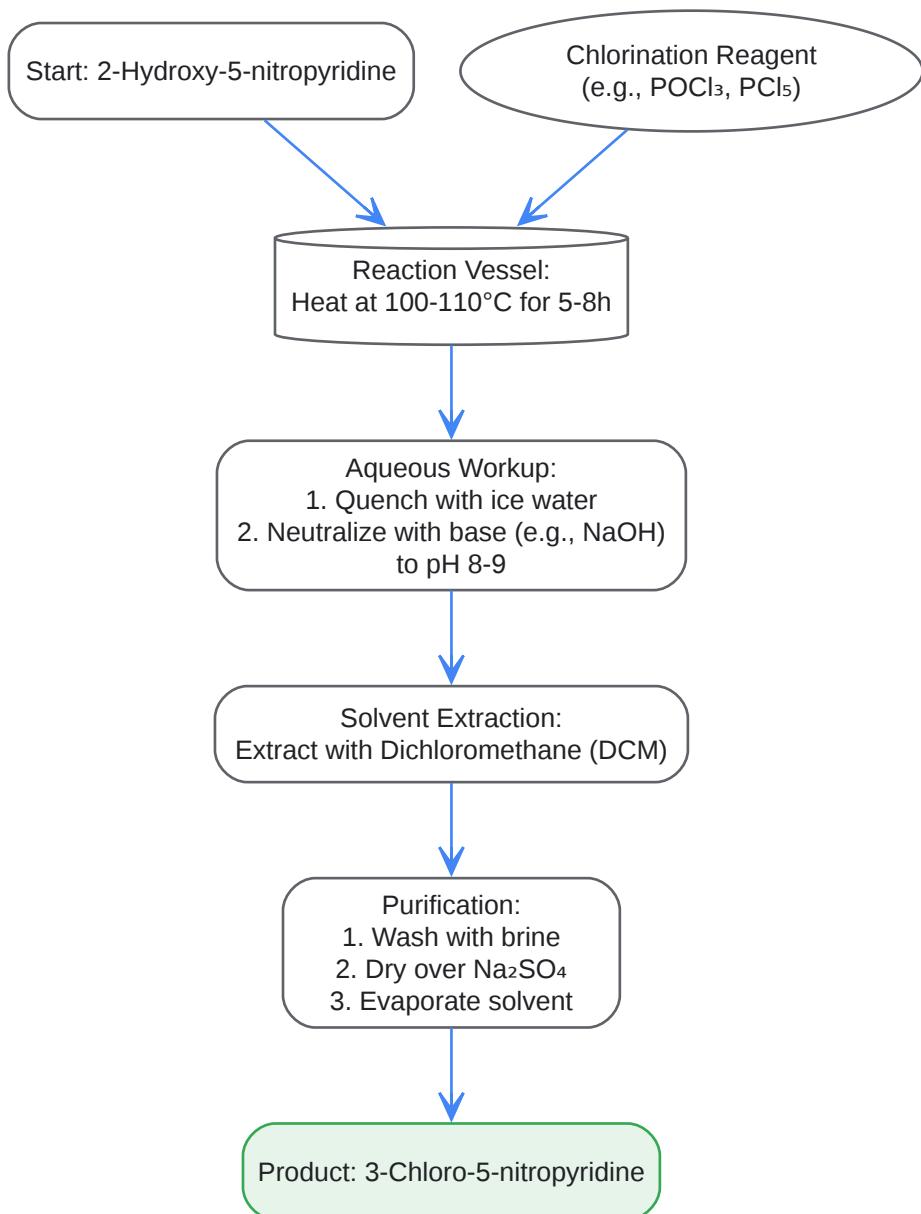
Table 1: Key Physicochemical Properties and Identifiers

Property	Value	Reference(s)
CAS Number	22353-33-9	[5]
Molecular Formula	C ₅ H ₃ CIN ₂ O ₂	[1] [5]
Molecular Weight	158.54 g/mol	[1] [5]
Appearance	Pale yellow solid	[1]
Melting Point	80-82 °C / 86 °C	[1] [4]
Boiling Point	~228.2 - 314.9 °C (at 760 mmHg)	[1] [4]
Density	~1.51 g/cm ³	[1]
IUPAC Name	3-chloro-5-nitropyridine	[5]
SMILES	[O-]--INVALID-LINK-- C1=CN=CC(Cl)=C1	[5]

| InChIKey | MUTXEQVAHJCPSL-UHFFFAOYSA-N |[\[5\]](#) |

Caption: Chemical structure of **3-Chloro-5-nitropyridine**.

Spectroscopic Profile for Structural Verification


For the research scientist, unambiguous structural confirmation is paramount. The spectroscopic data for **3-Chloro-5-nitropyridine** provides a unique fingerprint.

- ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons at positions 2, 4, and 6 will appear as distinct multiplets (e.g., doublet of doublets, doublet) due to coupling with each other. The exact chemical shifts are influenced by the strong electron-withdrawing effects of the nitro group and the electronegativity of the chlorine atom and the ring nitrogen.
- ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display five signals for the five unique carbon atoms of the pyridine ring. The carbons bonded to the electronegative nitrogen (C2, C6) and chlorine (C3) will be shifted downfield. The carbon attached to the nitro group (C5) will also be significantly deshielded.

- IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO_2) typically around 1530 cm^{-1} and 1350 cm^{-1} , respectively. C-Cl stretching vibrations would appear in the fingerprint region, and C=N and C=C stretching from the aromatic pyridine ring would be observed around $1600\text{--}1400 \text{ cm}^{-1}$.
- MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M^+) corresponding to the molecular weight (158.54 g/mol). A characteristic isotopic pattern for chlorine (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio) would be a definitive indicator of the presence of a single chlorine atom.

Synthesis and Purification Protocol

While various synthetic routes exist, a common and effective laboratory-scale preparation involves the chlorination of a hydroxyl-substituted pyridine precursor. This method is advantageous due to the availability of starting materials and high reaction selectivity.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Chloro-5-nitropyridine**.

Experimental Protocol: Synthesis from 2-Hydroxy-5-nitropyridine

This protocol is based on established methods for chlorinating hydroxypyridines.[\[7\]](#)[\[8\]](#)

- Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

- Charging Reagents: To the flask, add 2-hydroxy-5-nitropyridine (1.0 eq), phosphorus pentachloride (PCl_5 , 1.2 eq), and phosphorus oxychloride (POCl_3 , 5-10 volumes).
- Reaction: Heat the reaction mixture to 100-105°C and stir for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: After cooling the mixture, carefully and slowly pour it into a beaker containing crushed ice with vigorous stirring.
- Neutralization: Cautiously neutralize the acidic solution to a pH of 8-9 using a 40% aqueous sodium hydroxide (NaOH) solution. Ensure the temperature is kept low with an ice bath.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
- Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **3-Chloro-5-nitropyridine**, which can be further purified by recrystallization from ethanol if necessary.

Chemical Reactivity and Key Transformations

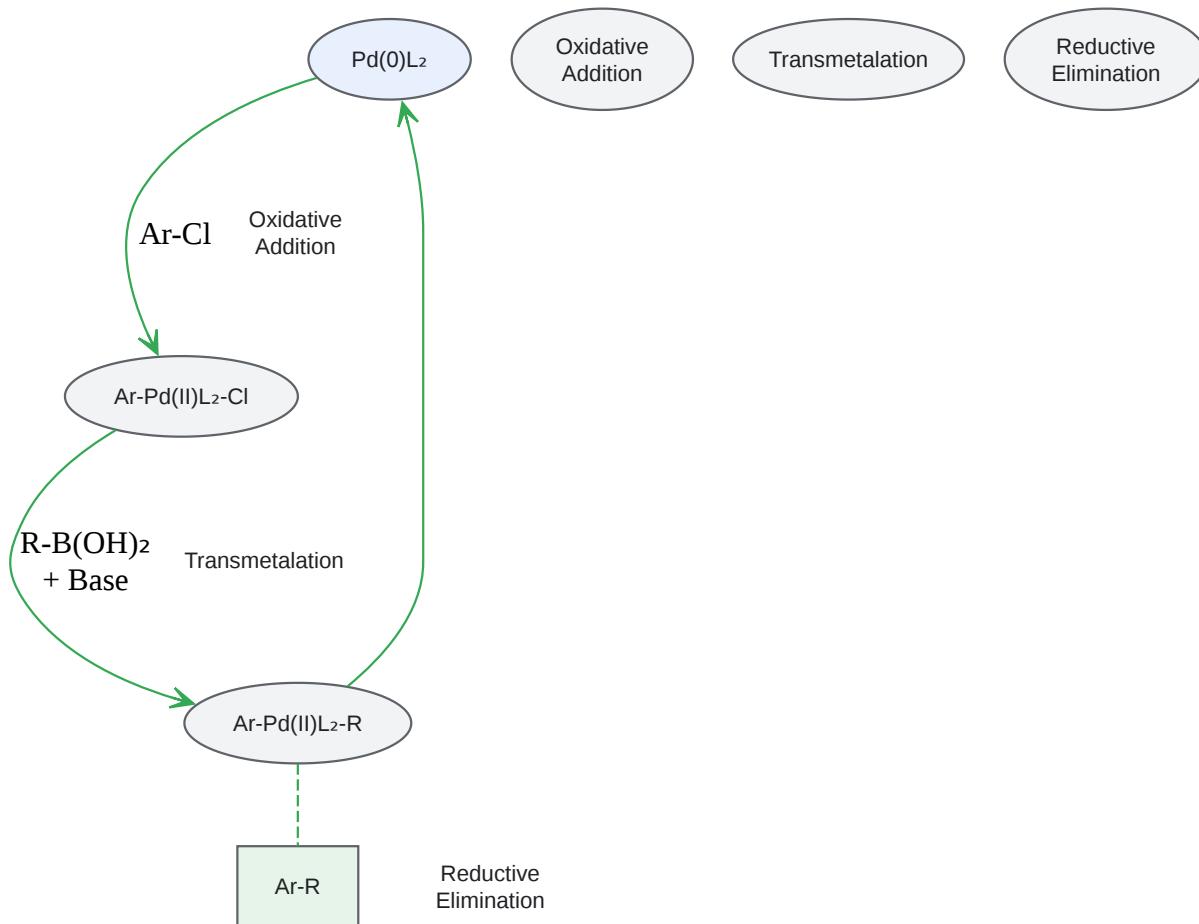
The utility of **3-Chloro-5-nitropyridine** lies in its predictable and versatile reactivity, primarily governed by the interplay between the chloro and nitro substituents.

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most prominent reaction pathway for this substrate. The pyridine nitrogen and the powerful electron-withdrawing nitro group at the 5-position make the ring highly electron-deficient.^{[9][10]} This electronic pull activates the carbon at the 3-position (attached to the chlorine) for attack by nucleophiles. The chlorine atom serves as an excellent leaving group.

Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C3 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.^[11] The negative charge is delocalized effectively onto the

electronegative nitro group and the ring nitrogen, which stabilizes this intermediate and lowers the activation energy for the reaction. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.[9][11]


Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

- Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and their corresponding anions (alkoxides, thiolates), enabling the synthesis of diverse derivatives.[3]

B. Palladium-Catalyzed Cross-Coupling Reactions

While aryl chlorides are typically less reactive than bromides or iodides, modern palladium catalysts with specialized phosphine ligands can effectively activate the C-Cl bond for cross-coupling reactions like the Suzuki-Miyaura coupling.[12] This reaction is a cornerstone of modern drug discovery for its ability to form carbon-carbon bonds.

Causality: The reaction follows a catalytic cycle involving a palladium(0) species.[13] The cycle begins with the oxidative addition of the palladium catalyst into the C-Cl bond. This is followed by transmetalation, where the organic group from a boronic acid (or ester) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.[13][14]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki Coupling

This protocol is a generalized procedure based on established methods for aryl chlorides.[\[12\]](#) [\[15\]](#)

- Setup: To an oven-dried reaction vial, add **3-Chloro-5-nitropyridine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as K_3PO_4 or Cs_2CO_3 (2.0-3.0 eq), a palladium precursor like $Pd(OAc)_2$ (2-5 mol%), and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).

- Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water or toluene.
- Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
- Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water. Extract the aqueous layer with ethyl acetate.
- Purification: Combine the organic layers, dry over Na_2SO_4 , concentrate, and purify the residue by column chromatography to obtain the coupled product.

C. Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (5-amino-3-chloropyridine). This transformation is fundamental as it introduces a new point of reactivity, allowing for a vast array of subsequent functionalizations such as amide bond formation, sulfonamide synthesis, or diazotization reactions.

Experimental Protocol: Nitro Group Reduction

Common methods for nitro group reduction are well-established and highly efficient.[\[16\]](#)

- Setup: Dissolve **3-Chloro-5-nitropyridine** (1.0 eq) in a solvent like ethanol or ethyl acetate.
- Reducing Agent: Add a reducing agent. Common choices include:
 - Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).
 - Chemical Reduction: Use a metal like tin(II) chloride (SnCl_2) in concentrated HCl, or iron powder in acetic acid.
- Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

- Workup:
 - For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
 - For chemical reduction, neutralize the mixture with a base (e.g., NaHCO_3 or NaOH) and extract the product with an organic solvent.
- Isolation: Dry the organic extracts, concentrate, and purify as needed to yield 5-amino-3-chloropyridine.

Applications in Drug Development and Agrochemicals

3-Chloro-5-nitropyridine is not an end product itself but a crucial intermediate. Its derivatives are found in a wide range of biologically active molecules.

- Pharmaceutical Intermediates: The functional handles on the molecule allow for its incorporation into complex drug candidates. The ability to perform SNAr followed by nitro reduction and further elaboration is a common strategy in medicinal chemistry to build libraries of compounds for screening.[1][2] Nitropyridine derivatives are known to be part of molecules with antitumor, antiviral, and antifungal properties.[17][18]
- Agrochemicals: Similar to pharmaceuticals, the pyridine core is a "privileged scaffold" in agrochemistry. This intermediate is used in the synthesis of novel herbicides and insecticides.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3-Chloro-5-nitropyridine** is essential. The Safety Data Sheet (SDS) provides comprehensive information.[19][20]

- Hazards:
 - Harmful if swallowed (H302).[19][21]
 - Causes skin irritation (H315).[19][21]

- Causes serious eye irritation (H319).[[19](#)]
- May cause respiratory irritation (H335).[[19](#)][[21](#)]
- Handling Precautions:
 - Use only in a well-ventilated area or a fume hood.[[19](#)][[21](#)]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[[19](#)]
 - Avoid breathing dust.[[21](#)]
 - Wash hands thoroughly after handling.[[19](#)]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[[22](#)]
 - Keep away from strong oxidizing agents, strong acids, and strong bases.[[21](#)]

Conclusion

3-Chloro-5-nitropyridine (CAS 22353-33-9) is a quintessential example of a strategic chemical building block. Its value is derived not from its direct application, but from the latent reactivity embedded within its structure. The electronically activated pyridine ring allows for controlled and sequential functionalization through well-understood reaction pathways like nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction. For researchers and scientists in drug development and fine chemical synthesis, a thorough understanding of this intermediate's properties and reactivity is key to unlocking its potential in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-5-nitropyridine CAS 22353-33-9 - Medicine Grade at Best Price [nbinnocom.com]
- 2. innospk.com [innospk.com]
- 3. nbinnocom [nbinnocom]
- 4. 3-CHLORO-5-NITROPYRIDINE CAS#: 22353-33-9 [m.chemicalbook.com]
- 5. 3-CHLORO-5-NITROPYRIDINE | CAS 22353-33-9 [matrix-fine-chemicals.com]
- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 17. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 18. 3-Chloro-5-methyl-2-nitropyridine [benchchem.com]
- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 20. Page loading... [guidechem.com]
- 21. jubilantingrevia.com [jubilantingrevia.com]
- 22. 22353-33-9|3-Chloro-5-nitropyridine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [3-Chloro-5-nitropyridine CAS number 22353-33-9]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1586119#3-chloro-5-nitropyridine-cas-number-22353-33-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com